

14-Norpseurotin: A Bioactive Fungal Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: 14-Norpseurotin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Norpseurotin, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid metabolite, is a member of the pseurotin family of fungal natural products. Primarily isolated from various species of the genus *Aspergillus*, notably *Aspergillus fumigatus*, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a unique oxa-spiro-lactam core structure, **14-Norpseurotin** has demonstrated promising antimicrobial, anticancer, and neurotogenic properties. This technical guide provides a comprehensive overview of **14-Norpseurotin**, detailing its biological activities with quantitative data, outlining experimental protocols for its study, and visualizing its putative mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Fungal secondary metabolites have historically been a rich source of novel therapeutic agents.

14-Norpseurotin (C₂₁H₂₃NO₈, Molar Mass: 417.41 g/mol) is an alkaloid that belongs to the pseurotin class of fungal metabolites.[1] It is a bioactive compound produced by fungi of the genus *Aspergillus*, including *A. fumigatus* and *A. sydowii*. [2][3] Structurally, it is characterized by a complex spirocyclic γ-lactam core. The significant biological activities of **14-Norpseurotin**,

including its effects against various pathogens and cancer cell lines, as well as its potential in neuroregeneration, underscore its potential as a lead compound for drug development.

Bioactive Properties of 14-Norpseurotin

14-Norpseurotin exhibits a broad spectrum of biological activities, which are summarized in the tables below. The quantitative data presented are essential for comparing its potency against different biological targets.

Antimicrobial Activity

14-Norpseurotin has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying its antibacterial potency.

Table 1: Antibacterial Activity of **14-Norpseurotin**[\[4\]](#)

Bacterial Strain	Gram Staining	Minimum Inhibitory Concentration (MIC) (μM)
Escherichia coli	Gram-Negative	3.74
Bacillus subtilis	Gram-Positive	14.97
Micrococcus lysolei	Gram-Positive	7.49

Anticancer and Antileishmanial Activity

Beyond its antimicrobial effects, **14-Norpseurotin** has shown moderate anticancer and good antileishmanial activities.[\[4\]](#) The half-maximal inhibitory concentration (IC₅₀) is used to quantify its cytotoxic effects on cancer cells.

Table 2: Anticancer and Antileishmanial Activity of **14-Norpseurotin**[\[4\]](#)

Activity	Cell Line/Organism	IC ₅₀ (μM)
Anticancer	Human leukemia cells (K562)	3.1
Antileishmanial	Leishmania spp.	Good activity (specific IC ₅₀ not provided in the source)

Neurite Outgrowth Promotion

A noteworthy biological activity of **14-Norpseurotin** is its ability to induce neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting its potential for application in neurodegenerative disease research.

Table 3: Neurite Outgrowth Activity of **14-Norpseurotin**^[4]

Cell Line	Concentration (μM)	Effect
Rat pheochromocytoma (PC12)	10.0	Significant induction of neurite outgrowth

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and bioactivity assessment of **14-Norpseurotin**.

Isolation and Purification of 14-Norpseurotin from *Aspergillus fumigatus*

The following is a generalized protocol for the isolation and purification of pseurotin-class compounds from fungal cultures.

Figure 1: General workflow for the isolation and purification of 14-Norpseurotin.

- **Fermentation:** *Aspergillus fumigatus* is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period of 7-14 days at 28-30°C with shaking.
- **Extraction:** The culture broth is separated from the mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are

combined and concentrated under reduced pressure to yield a crude extract.

- **Chromatographic Separation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
- **Bioassay-Guided Fractionation:** Fractions are collected and tested for their biological activity (e.g., antimicrobial or cytotoxic).
- **Purification:** The active fractions are further purified by high-performance liquid chromatography (HPLC), often using a C18 column, to yield pure **14-Norpseurotin**.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **14-Norpseurotin** against various bacterial strains.

- **Preparation of Inoculum:** A fresh bacterial culture is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5×10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Serial Dilution:** **14-Norpseurotin** is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** The standardized bacterial inoculum is added to each well of the microtiter plate.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of **14-Norpseurotin** that completely inhibits visible bacterial growth.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

- **Cell Seeding:** Cancer cells (e.g., K562 human leukemia cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **14-Norpseurotin** and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The IC₅₀ value is calculated as the concentration of **14-Norpseurotin** that causes a 50% reduction in cell viability compared to the untreated control.

Neurite Outgrowth Assay

This assay is used to evaluate the potential of **14-Norpseurotin** to promote neuronal differentiation.

- **Cell Culture:** PC12 cells are cultured in a suitable medium.
- **Treatment:** The cells are treated with **14-Norpseurotin** at a specific concentration (e.g., 10 μ M), often in the presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells.
- **Incubation:** The cells are incubated for a period of 24-72 hours.
- **Microscopic Analysis:** The cells are observed under a microscope, and the percentage of cells bearing neurites longer than the cell body diameter is determined.

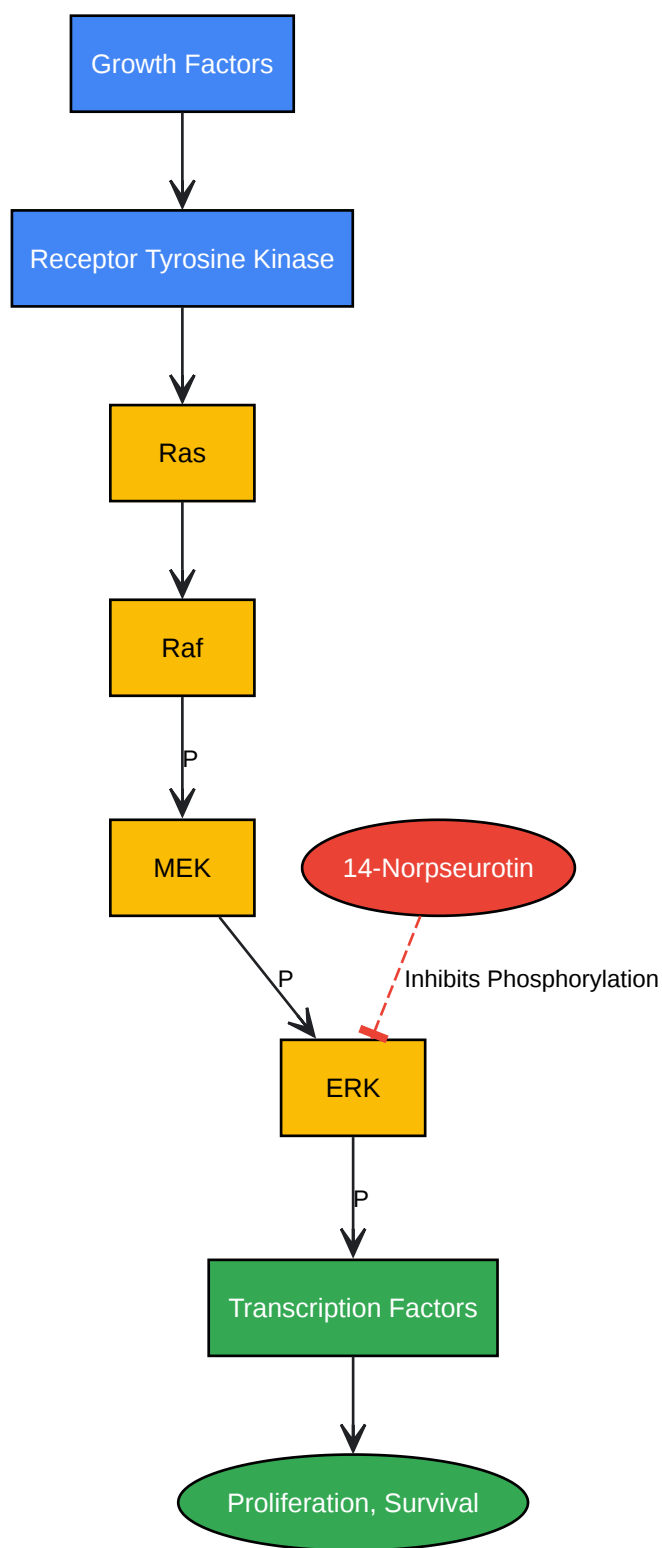
- Quantification: The neurite length can also be quantified using image analysis software.

Mechanism of Action: Inhibition of Key Signaling Pathways

While the precise molecular targets of **14-Norpseurotin** are still under investigation, studies on its close structural analog, pseurotin A, provide strong evidence for its mechanism of action involving the inhibition of key cellular signaling pathways implicated in cell proliferation, survival, and inflammation.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. Pseurotin A has been shown to inhibit the phosphorylation of key components of this pathway.

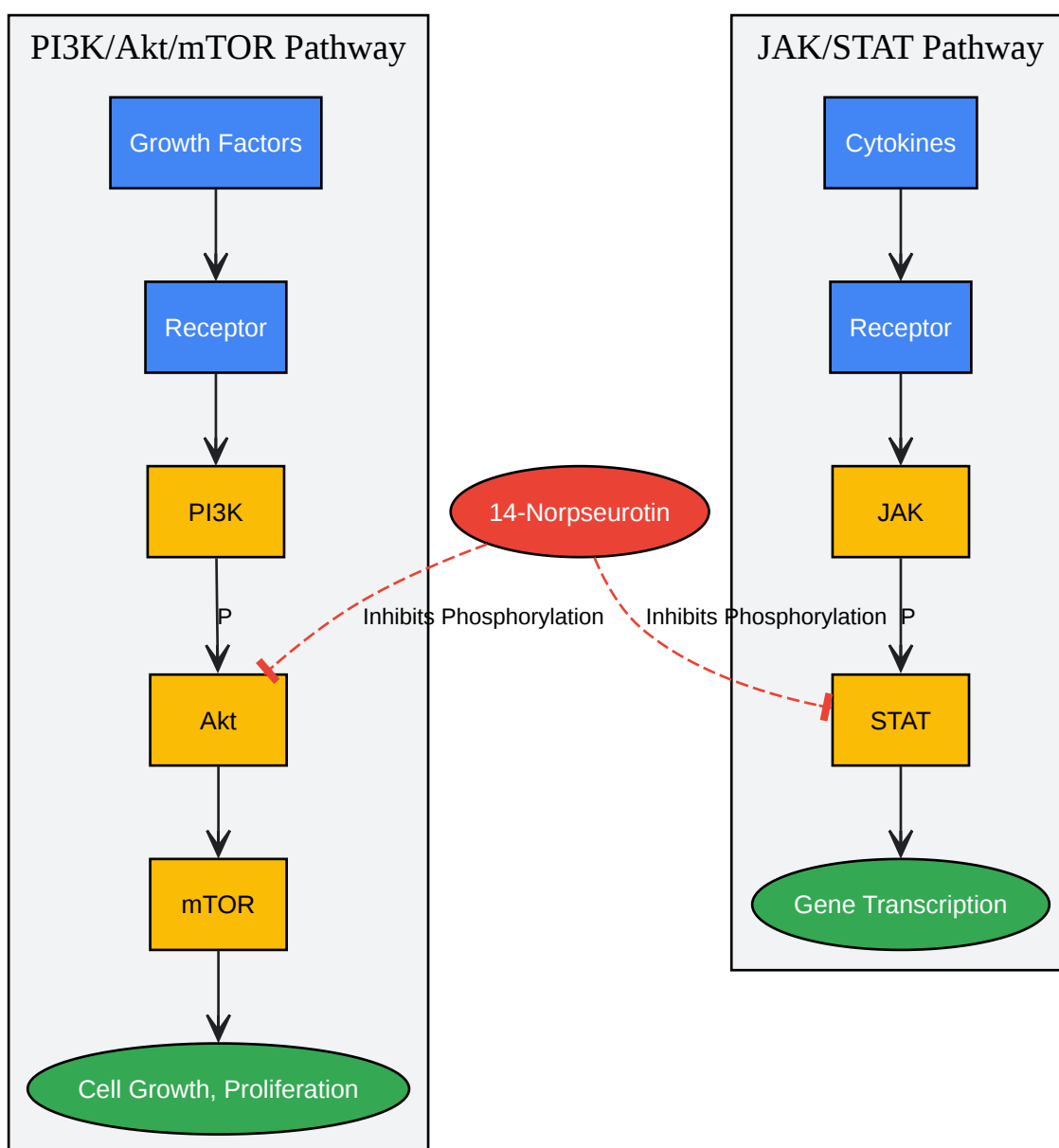


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Figure 2: Proposed inhibition of the MAPK/ERK signaling pathway by **14-Norpseurotin**.

Inhibition of the PI3K/Akt/mTOR and JAK/STAT Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways are also central to cell growth, proliferation, and survival. Pseurotin A and D have been demonstrated to inhibit the phosphorylation of Akt, STAT3, and STAT5.[2]



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Figure 3: Proposed inhibition of the PI3K/Akt/mTOR and JAK/STAT pathways.

Conclusion and Future Directions

14-Norpseurotin is a fungal metabolite with a compelling profile of bioactive properties, including antimicrobial, anticancer, and neuritogenic effects. The quantitative data on its activity, coupled with the understanding of its potential mechanisms of action through the inhibition of key signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on several key areas:

- **Total Synthesis and Analogue Development:** The total synthesis of **14-Norpseurotin** would not only confirm its structure but also provide a platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
- **Target Identification:** Elucidating the direct molecular targets of **14-Norpseurotin** is crucial for a complete understanding of its mechanism of action and for rational drug design.
- **In Vivo Efficacy and Safety:** Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of **14-Norpseurotin** in relevant animal models of infection, cancer, and neurodegenerative diseases.
- **Biosynthetic Pathway Engineering:** A deeper understanding of the biosynthetic pathway of **14-Norpseurotin** in *Aspergillus* species could enable the production of novel derivatives through genetic engineering.

In conclusion, **14-Norpseurotin** represents a valuable natural product scaffold with significant therapeutic potential. Continued interdisciplinary research in this area is warranted to unlock its full potential for the development of new medicines.

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